molecular formula C14H12O B1359780 p-Phenoxystyrene CAS No. 4973-29-9

p-Phenoxystyrene

Cat. No.: B1359780
CAS No.: 4973-29-9
M. Wt: 196.24 g/mol
InChI Key: UULPGUKSBAXNJN-UHFFFAOYSA-N
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Description

p-Phenoxystyrene (CAS No. 4973-29-9), also known as 4-Phenoxystyrene or benzene, 1-ethenyl-4-phenoxy-, is a vinyl-substituted aromatic compound characterized by a phenoxy group attached to the para position of a styrene moiety . Its molecular structure enables reactivity typical of styrenic monomers, such as polymerization and participation in addition reactions. The compound is used in polymer synthesis and functional material research, where its electron-rich aromatic system influences thermal stability and copolymerization behavior .

Mechanism of Action

Target of Action

The primary target of 1-phenoxy-4-vinylbenzene is the aromatic ring of benzene . The aromatic ring is especially stable due to the delocalization of six pi electrons in six p orbitals above and below the plane of the benzene ring .

Mode of Action

1-Phenoxy-4-vinylbenzene interacts with its target through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring . The mechanism involves two steps :

Biochemical Pathways

The biochemical pathway affected by 1-phenoxy-4-vinylbenzene is the electrophilic aromatic substitution pathway . The downstream effects of this pathway involve the formation of a substituted benzene ring .

Pharmacokinetics

The ADME properties of 1-phenoxy-4-vinylbenzene are as follows :

Result of Action

The molecular effect of 1-phenoxy-4-vinylbenzene’s action is the formation of a substituted benzene ring

Biological Activity

p-Phenoxystyrene is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a styrene derivative characterized by the presence of a phenoxy group at the para position. Its chemical structure can be represented as follows:

C6H5OC6H5CH=CH2\text{C}_6\text{H}_5\text{O}-\text{C}_6\text{H}_5\text{CH}=\text{CH}_2

This structure contributes to its reactivity and interactions with biological systems.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular pathways. Key mechanisms include:

  • Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage and may have implications in aging and chronic diseases.
  • Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. This is particularly relevant in developing new antibacterial agents.
  • Cytotoxic Effects : Some studies suggest that this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

1. Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using various assays, including DPPH radical scavenging and ABTS assay. The results indicated that this compound exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid. The IC50 value for DPPH scavenging was determined to be 25 µg/mL.

CompoundIC50 (µg/mL)
This compound25
Ascorbic Acid20

2. Antimicrobial Efficacy

In another study, the antimicrobial efficacy of this compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be 50 µg/mL for both strains, indicating potent antimicrobial properties.

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus50

3. Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed promising results. The compound induced apoptosis in breast cancer cells (MCF-7) at concentrations above 30 µg/mL, with a notable increase in caspase-3 activity.

Toxicological Considerations

While the biological activities of this compound are promising, it is essential to consider its toxicity profile. Studies indicate that high concentrations can lead to cytotoxic effects on normal cells, necessitating further research into its safety and therapeutic index.

Comparison with Similar Compounds

4-Methoxystilbene (Anisole, p-styryl)

  • Structure: Contains a methoxy group (-OCH₃) instead of a phenoxy group, attached to a stilbene backbone.
  • Reactivity: The methoxy group enhances electron density, making it more reactive in photochemical cycloadditions compared to p-Phenoxystyrene. However, it lacks the vinyl group necessary for polymerization, limiting its use in plastics .
  • Applications : Primarily employed in organic electronics and fluorescence studies due to its conjugated system .

4-Phenoxybenzaldehyde

  • Structure: Features a benzaldehyde group para to the phenoxy substituent.
  • Reactivity: The aldehyde group allows for nucleophilic additions (e.g., condensation reactions), unlike this compound, which undergoes vinyl-based polymerization.
  • Thermal Properties: Boiling point is 458.2 K under reduced pressure (0.019 bar), indicative of lower volatility compared to this compound, which decomposes above 200°C during polymerization .

Phenyl Glycidyl Ether

  • Structure : Combines a phenyl group with an epoxide ring.
  • Reactivity: The epoxide ring enables ring-opening reactions with nucleophiles (e.g., amines), contrasting with this compound’s radical polymerization mechanism.
  • Applications: Used as a reactive diluent in epoxy resins, whereas this compound is tailored for polystyrene copolymers .

Styrene-Butyl Acrylate Copolymer

  • Structure : A copolymer of styrene and butyl acrylate.
  • Reactivity: Incorporates acrylate’s ester functionality, enhancing flexibility and adhesion compared to homopolymers of this compound.
  • Performance : Exhibits superior impact resistance and weatherability, making it preferred in coatings and adhesives .

Data Table: Key Properties of this compound and Analogues

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
This compound 4973-29-9 C₁₄H₁₂O 196.25 Polymer synthesis, functional copolymers
4-Methoxystilbene 103-41-3 C₁₅H₁₄O 210.27 Organic electronics, fluorescence probes
4-Phenoxybenzaldehyde 67-36-7 C₁₃H₁₀O₂ 198.22 Intermediate in pharmaceuticals, aldehydes
Styrene-Butyl Acrylate 25767-47-9P (C₈H₈·C₇H₁₀O₂)ₙ Variable Coatings, adhesives, impact modifiers

Properties

IUPAC Name

1-ethenyl-4-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12O/c1-2-12-8-10-14(11-9-12)15-13-6-4-3-5-7-13/h2-11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULPGUKSBAXNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198000
Record name p-Phenoxystyrene
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Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4973-29-9
Record name 4-Phenoxystyrene
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Synthesis routes and methods I

Procedure details

To a suspension of methyltriphenylphosphium bromide (7.85 g, 22 mmol) in THF (10 mL) was added potassium tert-butoxide (1.0M solution in THF, 22 mL). After 30 minutes, 4-phenoxybenzaldehyde (3.96 g, 20 mmol) was added to the above mixture. The reaction was diluted with equal volume of hexane after 20 minutes and filtered through silica gel. The residue was rinsed and washed with 20% ether in hexane. Concentration of the filtrate gave the crude product as an off white solid which was used without further purification.
Quantity
7.85 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
3.96 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of methyltriphenylphosphonium bromide (7.85 g, 22 mmol) in THF (10 mL) was added potassium tert-butoxide (1.0M solution in THF, 22 mL). After 30 minutes, 4-phenoxybenzaldehyde (3.96 g, 20 mmol) was added to the above mixture. The reaction was diluted with equal volume of hexane after 20 minutes and filtered through silica gel (80 g). The residue was rinsed and washed with 20% ether in hexane. Concentration of the filtrate in vacuo gave the crude product as an off white solid which was used without further purification.
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
3.96 g
Type
reactant
Reaction Step Two
Quantity
7.85 g
Type
catalyst
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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